An In-depth Technical Guide to Omeprazole Sulfone N-Oxide: Structure, Properties, and Analysis
An In-depth Technical Guide to Omeprazole Sulfone N-Oxide: Structure, Properties, and Analysis
This technical guide provides a comprehensive overview of Omeprazole Sulfone N-Oxide, a significant metabolite and process impurity of the widely used proton pump inhibitor, Omeprazole. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical and biological aspects of this compound, offering field-proven insights and detailed experimental methodologies.
Introduction
Omeprazole, a cornerstone in the treatment of acid-related gastrointestinal disorders, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system.[1] This biotransformation leads to several metabolites, including Omeprazole Sulfone and subsequently, Omeprazole Sulfone N-Oxide.[1][2] The formation of Omeprazole Sulfone N-Oxide is a result of the overoxidation of the pyridine ring within the omeprazole structure.[2] As both a metabolite and a potential impurity in the synthesis of omeprazole, understanding the chemical structure, properties, and analytical methods for Omeprazole Sulfone N-Oxide is critical for drug safety, efficacy, and regulatory compliance.
Chemical Structure and Physicochemical Properties
Omeprazole Sulfone N-Oxide is characterized by the presence of a sulfone group connecting the benzimidazole and pyridine rings, and an N-oxide moiety on the pyridine ring. This structure imparts distinct physicochemical properties compared to the parent drug, omeprazole.
The chemical structure of Omeprazole Sulfone N-Oxide is:
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IUPAC Name: 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-1-oxido-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole[3]
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Molecular Formula: C₁₇H₁₉N₃O₅S[4]
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CAS Number: 158812-85-2[4]
A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 377.41 g/mol | [4] |
| Melting Point | 200-202 °C | [4][5] |
| Appearance | White to off-white solid | [3] |
| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [4] |
| pKa (Predicted) | 8.14 ± 0.10 | [4] |
Metabolic Pathway and Formation
The formation of Omeprazole Sulfone N-Oxide is a multi-step process originating from the metabolism of omeprazole. The primary metabolic pathways for omeprazole are hydroxylation, primarily by CYP2C19, and sulfoxidation, mainly catalyzed by CYP3A4, to form 5-hydroxyomeprazole and omeprazole sulfone, respectively.[6] The subsequent N-oxidation of the pyridine ring in omeprazole sulfone is also believed to be mediated by cytochrome P450 enzymes.[7][8]
Caption: Metabolic pathway of Omeprazole to its major metabolites.
Synthesis of Omeprazole Sulfone N-Oxide
The synthesis of Omeprazole Sulfone N-Oxide typically involves the oxidation of the corresponding pyridine derivative. A general and representative protocol for the N-oxidation of a pyridine compound using meta-chloroperoxybenzoic acid (m-CPBA) is described below. This protocol is based on established methods for pyridine N-oxide synthesis and may require optimization for this specific substrate.[9][10]
Experimental Protocol: Synthesis of Omeprazole Sulfone N-Oxide
Objective: To synthesize Omeprazole Sulfone N-Oxide via oxidation of Omeprazole Sulfone.
Materials:
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Omeprazole Sulfone
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meta-Chloroperoxybenzoic acid (m-CPBA, ~70-77%)
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Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
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Hexane
-
Ethyl acetate
Procedure:
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Dissolution: Dissolve Omeprazole Sulfone (1 equivalent) in dichloromethane in a round-bottom flask.
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Cooling: Cool the solution to 0 °C in an ice bath.
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Oxidation: Slowly add m-CPBA (1.1-1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate.
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Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure Omeprazole Sulfone N-Oxide.
Causality behind Experimental Choices:
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m-CPBA: A widely used and effective oxidizing agent for the conversion of pyridines to their corresponding N-oxides.[11]
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Dichloromethane: A common solvent for this type of oxidation reaction due to its inertness and ability to dissolve both the reactant and the oxidizing agent.
-
Low Temperature (0 °C): The reaction is performed at a low temperature to control the exothermicity of the oxidation and to minimize potential side reactions.
-
Sodium Bicarbonate Wash: This step is crucial to neutralize the acidic byproduct, meta-chlorobenzoic acid, and any unreacted m-CPBA, facilitating their removal from the organic phase.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for the analysis and quantification of Omeprazole Sulfone N-Oxide, particularly in the context of impurity profiling of omeprazole.[2][12]
Experimental Protocol: HPLC Analysis of Omeprazole Sulfone N-Oxide
Objective: To develop and validate an HPLC method for the quantification of Omeprazole Sulfone N-Oxide.
Instrumentation:
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HPLC system with a UV or Diode Array Detector (DAD)
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C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or ammonium acetate buffer, pH adjusted to ~7.6) and an organic modifier (e.g., acetonitrile or methanol). A typical mobile phase composition could be a 25:75 (v/v) mixture of acetonitrile and a pH 7.6 phosphate buffer.[2][13]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
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Injection Volume: 10-20 µL
Sample Preparation:
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Standard Solution: Accurately weigh a known amount of Omeprazole Sulfone N-Oxide reference standard and dissolve it in a suitable diluent (e.g., the mobile phase or a mixture of acetonitrile and water) to prepare a stock solution. Further dilute to obtain working standard solutions of desired concentrations.
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Sample Solution: Prepare the sample containing Omeprazole Sulfone N-Oxide by dissolving it in the diluent to a concentration within the linear range of the method.
Validation Parameters:
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
Caption: A typical workflow for the HPLC analysis of Omeprazole Sulfone N-Oxide.
Pharmacological Activity
Current scientific literature indicates that the primary metabolites of omeprazole, including omeprazole sulfone, do not possess significant antisecretory activity.[6] By extension, Omeprazole Sulfone N-Oxide is also considered to be pharmacologically inactive in terms of gastric acid suppression. Its primary relevance in drug development and research lies in its role as a biomarker for omeprazole metabolism and as a potential impurity that needs to be monitored and controlled in pharmaceutical formulations.
Conclusion
Omeprazole Sulfone N-Oxide is a key compound in the study of omeprazole's metabolism and a critical parameter in the quality control of omeprazole-containing drug products. A thorough understanding of its chemical structure, properties, and analytical determination is essential for researchers and professionals in the pharmaceutical industry. The methodologies and insights provided in this guide offer a solid foundation for further investigation and application in a laboratory setting.
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